(2S,3S)-2,3-Dihydroxybutanedioic acid;(1S)-1,2,3,4-tetrahydronaphthalen-1-amine (2S,3S)-2,3-Dihydroxybutanedioic acid;(1S)-1,2,3,4-tetrahydronaphthalen-1-amine
Brand Name: Vulcanchem
CAS No.: 114352-02-2
VCID: VC21285748
InChI: InChI=1S/C10H13N.C4H6O6/c11-10-7-3-5-8-4-1-2-6-9(8)10;5-1(3(7)8)2(6)4(9)10/h1-2,4,6,10H,3,5,7,11H2;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m00/s1
SMILES: C1CC(C2=CC=CC=C2C1)N.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C14H19NO6
Molecular Weight: 297.3 g/mol

(2S,3S)-2,3-Dihydroxybutanedioic acid;(1S)-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.: 114352-02-2

Cat. No.: VC21285748

Molecular Formula: C14H19NO6

Molecular Weight: 297.3 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-2,3-Dihydroxybutanedioic acid;(1S)-1,2,3,4-tetrahydronaphthalen-1-amine - 114352-02-2

Specification

CAS No. 114352-02-2
Molecular Formula C14H19NO6
Molecular Weight 297.3 g/mol
IUPAC Name (2S,3S)-2,3-dihydroxybutanedioic acid;(1S)-1,2,3,4-tetrahydronaphthalen-1-amine
Standard InChI InChI=1S/C10H13N.C4H6O6/c11-10-7-3-5-8-4-1-2-6-9(8)10;5-1(3(7)8)2(6)4(9)10/h1-2,4,6,10H,3,5,7,11H2;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m00/s1
Standard InChI Key JVIHAFCKDWSKFF-MSDAVRDESA-N
Isomeric SMILES C1C[C@@H](C2=CC=CC=C2C1)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
SMILES C1CC(C2=CC=CC=C2C1)N.C(C(C(=O)O)O)(C(=O)O)O
Canonical SMILES C1CC(C2=CC=CC=C2C1)N.C(C(C(=O)O)O)(C(=O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator